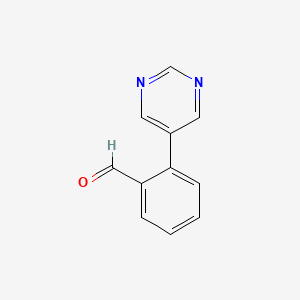

2-(Pyrimidin-5-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-5-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-7-9-3-1-2-4-11(9)10-5-12-8-13-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSJBEALHNYNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396710 | |

| Record name | 2-(pyrimidin-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640769-71-7 | |

| Record name | 2-(pyrimidin-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Pyrimidin-5-yl)benzaldehyde: A Technical Guide for Researchers

CAS Number: 640769-71-7

This technical guide provides a comprehensive overview of 2-(Pyrimidin-5-yl)benzaldehyde, a versatile building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and applications, with a focus on its role as a temporary directing group in C-H functionalization.

Core Properties and Specifications

This compound is a solid, typically appearing as a powder or chunks.[1] Its core chemical and physical properties are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 640769-71-7 | |

| Molecular Formula | C₁₁H₈N₂O | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| Physical Form | Powder or chunks | [1] |

| Melting Point | 119-120 °C | [1] |

| Storage Temperature | -20°C | [1] |

| SMILES String | n1cncc(c1)c2c(cccc2)C=O | [1] |

| InChI Key | JPSJBEALHNYNBL-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a pyrimidine derivative and a benzaldehyde derivative.

General Experimental Protocol: Suzuki-Miyaura Coupling

Diagram of the Synthetic Workflow:

Caption: Generalized Suzuki-Miyaura coupling workflow.

Methodology:

-

Reactant Preparation: In a reaction vessel, 5-bromopyrimidine and 2-formylphenylboronic acid are combined.

-

Catalyst and Reagent Addition: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, typically an aqueous solution of potassium carbonate, are added to the mixture.[3]

-

Solvent: A suitable solvent system, often a mixture of dioxane and water, is used to dissolve the reactants.[3]

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere for a specified period until completion, which is monitored by techniques like Thin Layer Chromatography (TLC).[3]

-

Workup and Purification: Upon completion, the reaction is cooled, and an aqueous workup is performed to extract the product. The crude product is then purified, typically by column chromatography, to yield pure this compound.

Application as a Temporary Directing Group

A significant application of this compound is its use as a temporary directing group (TDG) to facilitate meta-selective C-H functionalization of amine-substituted compounds.[1] This strategy avoids the need for covalent installation and subsequent removal of a directing group, thus improving synthetic efficiency.

Experimental Protocol: Meta-C-H Arylation of Benzylamines

While a detailed protocol specifying this compound as the TDG is not available, the following is a generalized procedure for the meta-C-H arylation of benzylamines using a transient mediator strategy.[4][5][6]

Diagram of the Catalytic Cycle:

Caption: Generalized catalytic cycle for meta-C-H arylation.

Methodology:

-

Reaction Setup: In a reaction vessel, the benzylamine substrate, an aryl iodide or bromide, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a pyridine-based ligand), and a transient mediator such as norbornene are combined in a suitable solvent.[5][6] this compound is added to act as the TDG.

-

In Situ Imine Formation: The benzylamine reacts reversibly with this compound to form an imine in situ. This imine serves as the directing group.

-

Catalytic Cycle:

-

The palladium catalyst coordinates to the imine.

-

Ortho-C-H activation occurs, forming a palladacycle.

-

The transient mediator (norbornene) inserts into the palladium-carbon bond.

-

The aryl halide undergoes oxidative addition to the palladium center.

-

Reductive elimination occurs, forming the meta-arylated product and regenerating the palladium catalyst.[4][5]

-

-

Hydrolysis and Product Isolation: The imine of the product is hydrolyzed during the aqueous workup, releasing the meta-functionalized benzylamine. The product is then purified using standard techniques.

Relevance in Drug Discovery and Signaling Pathways

The pyrimidine scaffold is a well-established pharmacophore in drug discovery, known to interact with a variety of biological targets.[7][8] Derivatives of pyrimidine are known to act as inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinases (MAPK), which are often dysregulated in cancer.[9][][11][12][13]

While direct studies linking this compound to specific signaling pathways are not prevalent in the reviewed literature, its role as a key synthetic intermediate suggests its potential in the development of kinase inhibitors. The general mechanism of action for pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing phosphorylation and downstream signaling.

Conceptual EGFR Inhibition Pathway:

Caption: Conceptual inhibition of EGFR signaling.

This guide highlights the significance of this compound as a valuable chemical entity for synthetic and medicinal chemists. Further research into its direct biological activities and the development of specific, optimized protocols for its synthesis and application will undoubtedly expand its utility in the creation of novel therapeutics and functional materials.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ligand-Promoted Meta-C–H Functionalization of Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-Enabled Meta-Selective C–H Arylation of Nosyl Protected Phenethylamines, Benzylamines and 2-Aryl Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand-Enabled meta-Selective C-H Arylation of Nosyl-Protected Phenethylamines, Benzylamines, and 2-Aryl Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Recent progress on MAP kinase pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Pyrimidin-5-yl)benzaldehyde molecular weight and formula

An In-depth Technical Guide to 2-(Pyrimidin-5-yl)benzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key building block in medicinal chemistry and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a bicyclic aromatic compound composed of a pyrimidine ring attached to a benzaldehyde moiety. Its chemical identity is well-established through various analytical techniques.

Below is a summary of its key molecular and physical properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈N₂O | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| CAS Number | 640769-71-7 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 119-120 °C | |

| Storage | Store at 0-8°C, under inert gas (e.g., Argon) |

Synthesis Methodology

The synthesis of aryl-substituted pyrimidines like this compound is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This reaction facilitates the formation of a carbon-carbon bond between a boronic acid and a halide.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

5-Bromopyrimidine

-

2-Formylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., a mixture of dimethoxyethane and water, or toluene)

Procedure:

-

In a reaction vessel, dissolve 5-bromopyrimidine and 2-formylphenylboronic acid in the chosen solvent system.

-

Add the base to the mixture.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst to the mixture under the inert atmosphere.

-

Heat the reaction mixture to the appropriate temperature (typically reflux) and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove inorganic salts and the catalyst. This typically involves partitioning the mixture between an organic solvent and water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in various fields of chemical research.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The unique structure of this compound, featuring both an aldehyde and a pyrimidine moiety, makes it a valuable building block for the synthesis of more complex molecules. It serves as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[2][3][4] Researchers utilize this compound to construct diverse molecular scaffolds for screening and development of new therapeutic agents and crop protection products.

Temporary Directing Group in C-H Functionalization

A notable application of this compound is its use as a temporary directing group (TDG) to facilitate metal-catalyzed C-H functionalization.[5] In this role, it can act as a co-catalyst to control the site selectivity of reactions on a target molecule. This approach simplifies the process of C-H functionalization by avoiding the need for additional synthetic steps to install and subsequently remove a covalently bonded directing group.

Biochemical Research

This compound is also employed in biochemical research, particularly in studies related to enzyme inhibition and receptor binding.[2] Its ability to form derivatives allows for the exploration of structure-activity relationships, which is crucial for understanding disease pathways and developing targeted therapies.

While specific signaling pathways directly modulated by this compound are not extensively documented in the provided search results, its derivatives are investigated for their potential to interact with various biological targets. For instance, pyrimidine-based compounds have been explored as inhibitors of kinases such as ERK1/2, which are key components of signaling cascades like the RAS/RAF/MEK/ERK pathway.[6] Inhibition of such pathways is a critical strategy in cancer therapy.

It is important to note that while this compound is a valuable tool, further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.

References

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data of 2-(Pyrimidin-5-yl)benzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Pyrimidin-5-yl)benzaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzaldehyde moiety substituted with a pyrimidine ring, makes it a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a summary of the available spectral data for this compound, which is crucial for its identification, characterization, and quality control in research and development.

Molecular Structure and Properties:

-

Chemical Formula: C₁₁H₈N₂O

-

Molecular Weight: 184.19 g/mol

-

Appearance: Typically a solid, powder, or chunks.[1]

-

Melting Point: 119-120 °C

Spectroscopic Data

A comprehensive analysis of this compound relies on several key spectroscopic techniques to elucidate its structure and purity. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The absence of this critical information in published literature prevents the compilation of the requested in-depth technical guide with verifiable quantitative data and detailed experimental methodologies.

Predicted Spectral Characteristics

While experimentally obtained data is unavailable, general principles of spectroscopy allow for the prediction of the expected spectral features of this compound. These predictions can serve as a preliminary guide for researchers who may synthesize or acquire this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzene and pyrimidine rings, as well as the aldehydic proton.

-

Aldehydic Proton (-CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear as singlets or doublets, likely in the range of δ 8.5-9.5 ppm.

-

Benzene Ring Protons: The four protons on the substituted benzene ring will likely exhibit complex splitting patterns (multiplets) in the aromatic region of δ 7.0-8.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A characteristic peak for the aldehyde carbonyl carbon is expected to be observed far downfield, around δ 190-200 ppm.

-

Aromatic and Heteroaromatic Carbons: The carbon atoms of the benzene and pyrimidine rings would resonate in the typical aromatic region of δ 120-160 ppm.

IR (Infrared) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1715 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ would indicate the C-H stretching vibrations of the aromatic rings.

-

C=N and C=C Stretches (Aromatic/Heteroaromatic): Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.

MS (Mass Spectrometry)

Mass spectrometry would confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of this compound (184.19). Fragmentation patterns would provide further structural information.

Experimental Workflow for Spectral Data Acquisition

The following diagram illustrates a generalized workflow for obtaining the spectral data for a chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While this compound is a commercially available compound with significant potential in scientific research, a comprehensive and publicly accessible repository of its experimental spectral data (NMR, IR, and MS) is currently lacking. The predicted spectral characteristics provided herein offer a theoretical framework for researchers. However, for definitive structural confirmation and quality assessment, it is imperative that experimental data be acquired and, ideally, published in the scientific literature to support future research endeavors. Researchers synthesizing or using this compound are encouraged to perform thorough spectroscopic analysis and report their findings to the scientific community.

References

2-(Pyrimidin-5-yl)benzaldehyde: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(Pyrimidin-5-yl)benzaldehyde (CAS No. 640769-71-7). The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe management of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] The compound is a combustible solid[1].

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂O | [4] |

| Molecular Weight | 184.19 g/mol | [4] |

| Appearance | White to off-white solid; powder or chunks | [1][2] |

| Melting Point | 119-120 °C | [1][2] |

| Boiling Point | 375.8±35.0 °C (Predicted) | [2] |

| Density | 1.205±0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | -20°C or under inert gas (nitrogen or Argon) at 2-8°C | [1][2] |

Safe Handling and Storage Protocols

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Ensure that eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[6]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid breathing dust.

-

Do not eat, drink, or smoke in the work area.[7]

-

Wash hands thoroughly after handling.[7]

-

Keep away from heat, sparks, and open flames.[7]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

-

Recommended storage is at -20°C or under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2]

-

Keep away from strong oxidizing agents, strong reducing agents, and strong bases.[3]

Emergency Procedures

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.[6][7]

-

If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]

-

If in Eyes: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

-

Specific Hazards: The compound is combustible and may explode when heated.[7] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as required.[7] Ensure adequate ventilation. Remove all sources of ignition.[7]

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material should be disposed of as hazardous waste.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Safe Handling and Emergency Response Workflow.

References

De Novo Pyrimidine Synthesis: A Technical Guide for Researchers and Drug Development

Abstract

The de novo synthesis of pyrimidines is a fundamental and highly conserved metabolic pathway essential for the production of nucleotides required for DNA, RNA, and glycoprotein synthesis, as well as cellular membrane constituents. This pathway's heightened activity in rapidly proliferating cells, such as cancer cells and activated lymphocytes, establishes it as a critical target for therapeutic intervention in oncology, immunology, and infectious diseases. This technical guide provides an in-depth overview of the core pathway, its regulation, key enzymatic players, and quantitative parameters. Furthermore, it details established experimental protocols for the characterization of pathway enzymes and presents logical diagrams to visualize the intricate molecular processes.

Introduction

Pyrimidine nucleotides, including uridine triphosphate (UTP) and cytidine triphosphate (CTP), are indispensable for a myriad of biological processes. While salvage pathways recycle existing pyrimidines, the de novo pathway constructs the pyrimidine ring from simple precursors: bicarbonate, glutamine, and aspartate.[1] This energy-intensive process is tightly regulated to meet the metabolic demands of the cell, particularly during phases of rapid growth and division.[2] Understanding the molecular intricacies of this pathway is paramount for developing targeted therapies that can selectively disrupt nucleotide metabolism in pathological conditions.

The Core Pathway: From Bicarbonate to Uridine Monophosphate (UMP)

The de novo synthesis of UMP in mammals is a six-step enzymatic cascade. The first three reactions are catalyzed by a single multifunctional cytosolic protein known as CAD , which comprises Carbamoyl Phosphate Synthetase II, Aspartate Transcarbamoylase, and Dihydroorotase. The fourth step is catalyzed by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) . The final two steps are catalyzed by another bifunctional cytosolic protein, UMP Synthase (UMPS) , which contains the activities of Orotate Phosphoribosyltransferase and OMP Decarboxylase.[3]

The overall pathway is as follows:

-

Carbamoyl Phosphate Synthesis : The pathway initiates in the cytosol with the ATP-dependent synthesis of carbamoyl phosphate from glutamine and bicarbonate, catalyzed by Carbamoyl Phosphate Synthetase II (CPSII).[2] This is the primary regulated and rate-limiting step in animals.[3]

-

Carbamoyl Aspartate Formation : Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate.[4]

-

Ring Closure : Dihydroorotase (DHOase) facilitates the intramolecular cyclization of N-carbamoyl-L-aspartate via dehydration to form L-dihydroorotate.[1]

-

Oxidation to Orotate : Dihydroorotate is transported into the mitochondria, where Dihydroorotate Dehydrogenase (DHODH), an enzyme associated with the inner mitochondrial membrane, oxidizes it to orotate.[3]

-

OMP Formation : Orotate is then transported back to the cytosol, where Orotate Phosphoribosyltransferase (OPRT) attaches a ribose-5-phosphate moiety from 5-phosphoribosyl-1-pyrophosphate (PRPP) to form orotidine 5'-monophosphate (OMP).[5]

-

UMP Synthesis : Finally, OMP Decarboxylase (OMPDC) catalyzes the decarboxylation of OMP to yield the first pyrimidine nucleotide, uridine 5'-monophosphate (UMP).[6]

UMP is subsequently phosphorylated to UDP and UTP, and UTP can be aminated by CTP synthase to produce CTP, balancing the cellular pyrimidine pools.[7]

Caption: The mammalian de novo pyrimidine synthesis pathway.

Regulation of the Pathway

The synthesis of pyrimidines is meticulously regulated to match cellular needs, primarily through allosteric control of the CAD protein.

-

Allosteric Regulation : The CPSII domain of CAD is the principal regulatory point. It is allosterically activated by ATP and PRPP, signaling energy availability and a need for nucleotide synthesis. Conversely, the end-product UTP acts as a feedback inhibitor, binding to an allosteric site on CPSII to downregulate the pathway when pyrimidine levels are sufficient.[5][8] The ATCase domain is also subject to allosteric inhibition by CTP.[8]

-

Transcriptional and Post-Translational Regulation : The pathway is also regulated by signaling cascades linked to cell proliferation. The Mitogen-Activated Protein Kinase (MAPK) pathway can phosphorylate CAD, which enhances its sensitivity to the activator PRPP and reduces its inhibition by UTP, thereby promoting pyrimidine synthesis to support cell growth.[9][10] Conversely, Protein Kinase A (PKA) can phosphorylate CAD, which can antagonize the MAPK-mediated activation.[11]

Caption: Allosteric and phosphorylation-based regulation of the CAD protein.

Quantitative Data: Enzyme Kinetic Parameters

The efficiency and substrate affinity of the pathway's enzymes are critical determinants of its overall flux. While comprehensive kinetic data for all human enzymes are dispersed throughout the literature, the following table summarizes key available parameters.

| Enzyme Domain | Organism/Source | Substrate | K_m (µM) | Reference |

| Carbamoyl Phosphate Synthetase II (CPSII) | Mammalian | NH₃ (at low ATP) | 26 | [12] |

| Mammalian | NH₃ (at high ATP) | 166 | [12] | |

| Mammalian | Bicarbonate | 1400 | [12] | |

| Aspartate Transcarbamoylase (ATCase) | E. coli | Carbamoyl Phosphate | ~4800 | [2] |

| E. coli | Aspartate | Varies with effectors | [2] | |

| Dihydroorotase (DHOase) | Data not readily available for human enzyme | Dihydroorotate | - | - |

| Dihydroorotate Dehydrogenase (DHODH) | Human (Wild-Type) | Dihydroorotate | Reported in various studies | [9] |

| Orotate Phosphoribosyltransferase (OPRT) | P. falciparum (fused) | PRPP | 9.3 | [7] |

| OMP Decarboxylase (OMPDC) | Yeast | OMP | Varies with conditions | [13] |

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition, and presence of allosteric effectors). The values presented are for comparative purposes.

Experimental Protocols

Characterizing the activity and inhibition of the de novo pyrimidine synthesis enzymes is crucial for basic research and drug discovery. Below are detailed methodologies for key enzymes in the pathway.

Assay for Dihydroorotate Dehydrogenase (DHODH) Activity

This protocol describes a continuous spectrophotometric assay to determine the in vitro activity of human DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[6][14]

Materials:

-

Recombinant human DHODH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Dihydroorotate (DHO) stock solution (e.g., 10 mM in DMSO)

-

Coenzyme Q10 (CoQ10) stock solution (e.g., 10 mM in DMSO)

-

2,6-dichloroindophenol (DCIP) stock solution (e.g., 2.5 mM in Assay Buffer)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation : Prepare working solutions of DHO, CoQ10, and DCIP in Assay Buffer. Dilute the recombinant human DHODH enzyme to a suitable working concentration (e.g., 20 nM) in Assay Buffer.

-

Assay Setup : In a 96-well plate, add 2 µL of the test inhibitor (dissolved in DMSO) or DMSO alone for control wells.

-

Add 178 µL of the diluted DHODH enzyme solution to each well.

-

Incubate the plate at room temperature (e.g., 25°C) for 15-30 minutes to allow for inhibitor binding to the enzyme.

-

Reaction Initiation : Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. To achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in a 200 µL reaction volume, this mix should be concentrated accordingly.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Measurement : Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes. The rate of decrease in absorbance corresponds to the rate of DCIP reduction and thus DHODH activity.

-

Data Analysis : Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for a spectrophotometric DHODH enzymatic inhibition assay.

Assay for Aspartate Transcarbamoylase (ATCase) Activity

This protocol details a colorimetric method to measure ATCase activity by quantifying the product, N-carbamoyl-L-aspartate.[2][11]

Materials:

-

Source of ATCase enzyme (e.g., purified CAD protein or cell lysate)

-

Assay Buffer: e.g., 50 mM Tris-acetate, pH 8.3

-

Carbamoyl phosphate stock solution (e.g., 50 mM, prepare fresh)

-

Aspartate stock solution (e.g., 50 mM)

-

Color Mix: 1 part 0.5% antipyrine, 2 parts 0.8% monooxime in 5 M H₂SO₄

-

5% Acetic Acid

-

Water bath (37°C and 60°C)

-

Spectrophotometer

Procedure:

-

Reaction Setup : In culture tubes, prepare the reaction mixture containing Assay Buffer, a saturating concentration of one substrate (e.g., 4.8 mM carbamoyl phosphate), and the enzyme source.[2]

-

Equilibrate the tubes in a 37°C water bath for 5 minutes.

-

Reaction Initiation : Start the reaction by adding the second substrate (aspartate) to a final desired concentration.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Quenching : Stop the reaction by adding 1 mL of 5% acetic acid.

-

Color Development : Add 2 mL of the Color Mix to each tube.

-

Incubate the tubes in a 60°C water bath for 60 minutes to allow for color development.

-

Cool the tubes to room temperature.

-

Measurement : Measure the absorbance of the solution at 466 nm.

-

Quantification : Calculate the concentration of N-carbamoyl-L-aspartate produced using a standard curve prepared with known concentrations of the product. Express enzyme activity in terms of product formed per unit time per amount of protein.

Assay for OMP Decarboxylase (OMPDC) Activity

This protocol outlines a continuous spectrophotometric assay based on the change in absorbance as OMP is converted to UMP.[6]

Materials:

-

Source of OMPDC enzyme (e.g., purified UMPS protein or cell lysate)

-

Assay Buffer: 30 mM Tris-HCl, pH 8.0 at 30°C

-

Magnesium Chloride (MgCl₂) solution (e.g., 75 mM)

-

Orotidine 5'-Monophosphate (OMP) stock solution (e.g., 18 mM, prepare fresh)

-

Thermostatted UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Assay Mix Preparation : In a quartz cuvette, combine 2.50 mL of Assay Buffer, 0.30 mL of MgCl₂ solution, and 0.10 mL of OMP solution.

-

Equilibration : Mix by inversion and place the cuvette in the spectrophotometer, thermostatted to 30°C. Monitor the absorbance at 295 nm until a stable baseline is achieved.

-

Blank Measurement : For the blank cuvette, add 0.10 mL of deionized water, mix, and record the change in absorbance at 295 nm for approximately 5 minutes.

-

Reaction Initiation : For the test cuvette, initiate the reaction by adding 0.10 mL of the OMPDC enzyme solution (e.g., containing 3-6 units).

-

Measurement : Immediately mix by inversion and record the decrease in absorbance at 295 nm for approximately 5 minutes.

-

Data Analysis : Determine the maximum linear rate of absorbance decrease per minute (ΔA₂₉₅/min) for both the test and blank samples. Subtract the blank rate from the test rate. Calculate the enzyme activity using the molar extinction coefficient for the reaction at this wavelength and pH.

Therapeutic Targeting and Future Directions

The dependence of rapidly proliferating cells on de novo pyrimidine synthesis has made its enzymes attractive targets for drug development.

-

DHODH Inhibitors : Leflunomide and its active metabolite Teriflunomide are approved for the treatment of rheumatoid arthritis. Brequinar is an investigational DHODH inhibitor that has been evaluated in various cancers.[2][15]

-

Thymidylate Synthase Inhibitors : 5-Fluorouracil (5-FU), a cornerstone of chemotherapy, is a pro-drug that ultimately inhibits thymidylate synthase, an enzyme downstream of UMP synthesis that is essential for producing thymidine for DNA replication.[2]

Future research will likely focus on developing more selective inhibitors with improved therapeutic indices and exploring combination therapies that target multiple nodes within nucleotide metabolism or synergistic cellular pathways. The detailed understanding of the structure, function, and regulation of the de novo pyrimidine synthesis pathway will continue to be instrumental in these efforts.

Conclusion

The de novo pyrimidine synthesis pathway is a highly regulated and essential metabolic process. Its enzymes, particularly the multifunctional proteins CAD and UMPS and the mitochondrial enzyme DHODH, represent critical control points and validated therapeutic targets. The technical information and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate this vital pathway, paving the way for new discoveries and innovative therapeutic strategies.

References

- 1. Protein production, kinetic and biophysical characterization of three human dihydroorotate dehydrogenase mutants associated with Miller syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. commons.emich.edu [commons.emich.edu]

- 12. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Examination of the Relationship between Active Site Loop Size and Thermodynamic Activation Parameters for Orotidine 5′-Monophosphate Decarboxylase from Mesophilic and Thermophilic Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic benefits and thermal stability of orotate phosphoribosyltransferase and orotidine 5'-monophosphate decarboxylase enzyme complex in human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Diverse Biological Activities of Pyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, underpinning the structure of numerous biologically active compounds. Its prevalence in natural molecules like nucleic acids and synthetic drugs highlights its remarkable versatility and therapeutic potential. This technical guide provides a comprehensive review of the diverse biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways.

Anticancer Activity

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like protein kinases to the disruption of microtubule dynamics.

A significant number of pyrimidine-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2] For instance, pyrimidine derivatives have been designed to target Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose aberrant activation drives the growth of several cancers.[3] Other important kinase targets include Cyclin-Dependent Kinases (CDKs), such as CDK4 and CDK6, which are key regulators of the cell cycle, and non-receptor tyrosine kinases like Src and Focal Adhesion Kinase (FAK), which are involved in cell motility and invasion.[4][5]

Beyond kinase inhibition, some pyrimidine derivatives exert their anticancer effects by interfering with microtubule polymerization, a critical process for cell division.

Quantitative Anticancer Data

The anticancer efficacy of various pyrimidine derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of selected pyrimidine derivatives against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile | Compound 10b | HepG2 | 0.00829 | [3] |

| Pyrimidine-5-carbonitrile | Compound 10b | A549 | - | [3] |

| Pyrimidine-5-carbonitrile | Compound 10b | MCF-7 | - | [3] |

| Pyrido[2,3-d]pyrimidine | Compound 15j | U937 | 0.012 | [6] |

Note: This table is a representative sample. The full dataset from the literature is more extensive.

Signaling Pathways in Cancer

The anticancer activity of many pyrimidine derivatives can be attributed to their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation. Ligand binding to EGFR triggers a series of downstream events, including the activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

CDK4/6/Rb/E2F Signaling Pathway: The CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor. Free E2F then promotes the transcription of genes required for the G1/S phase transition of the cell cycle.

FAK Signaling Pathway: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling, regulating cell adhesion, migration, and survival.[5]

Src Kinase Signaling Pathway: Src is another non-receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and metastasis.[7]

References

- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a "privileged scaffold" in the field of medicinal chemistry.[1][2] Its fundamental role is underscored by its presence in the essential building blocks of life—the nucleobases cytosine, thymine, and uracil—which form the basis of DNA and RNA.[1][3] This inherent biological relevance, combined with its synthetic tractability and versatile physicochemical properties, has made the pyrimidine core a highly fruitful starting point for the development of a vast array of therapeutic agents.[1] The arrangement of its nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating strong, specific interactions with a multitude of biological targets.[1] Consequently, pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to numerous FDA-approved drugs for treating a wide range of diseases.[3][4][5][6]

This guide provides a technical overview of the role of pyrimidine scaffolds in drug discovery, detailing their diverse biological activities, mechanisms of action, and the experimental methodologies used in their development and evaluation.

Diverse Biological Activities of Pyrimidine Derivatives

The structural versatility of the pyrimidine ring has enabled the creation of derivatives with a wide spectrum of therapeutic applications.[7][8] These compounds are prominent in oncology, infectious disease, and inflammatory condition treatments. The major biological activities attributed to pyrimidine-containing molecules include:

-

Anticancer: Pyrimidine derivatives are widely recognized for their potent anticancer properties, acting through various mechanisms such as kinase inhibition and antimetabolite activity.[9][10][11][12]

-

Antiviral: Many antiviral drugs, including foundational anti-HIV therapies, incorporate the pyrimidine scaffold.[3][13][14] They often function by inhibiting viral enzymes essential for replication.[3][14]

-

Antimicrobial (Antibacterial & Antifungal): The pyrimidine nucleus is a key component in various antibacterial and antifungal agents.[5][13][15][16] For example, diaminopyrimidines inhibit bacterial DNA synthesis by targeting dihydrofolate reductase.[13]

-

Anti-inflammatory: Certain pyrimidine derivatives have shown significant anti-inflammatory effects, targeting enzymes and pathways involved in the inflammatory response.[4][17]

-

Cardiovascular: Pyrimidine-based compounds have been developed as antihypertensive agents and for other cardiovascular conditions.[3][10]

-

Central Nervous System (CNS) Activity: The scaffold has been explored for developing agents with anticonvulsant and antidepressant properties.[3][18]

Core Mechanisms of Action and Signaling Pathways

The therapeutic effects of pyrimidine derivatives are achieved by modulating key biological pathways. Their ability to act as bioisosteres for purines allows them to effectively target ATP-binding sites in enzymes, particularly kinases.[2][11]

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cell signaling, and their deregulation is a hallmark of cancer.[2][19] Pyrimidine-based compounds are exceptionally effective as kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival.[1] Many non-small cell lung cancers are driven by activating mutations in EGFR. Pyrimidine-based inhibitors, such as Osimertinib, act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby halting the oncogenic signaling cascade.[20]

Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.

Antimetabolite Activity in Chemotherapy

Pyrimidine analogs can mimic endogenous nucleobases and thereby disrupt the synthesis of DNA and RNA.[21] 5-Fluorouracil (5-FU) is a classic example of a pyrimidine-based antimetabolite. Inside the cell, 5-FU is converted into several active metabolites. One of them, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with the enzyme thymidylate synthase, blocking the synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis.[21] This leads to DNA damage and apoptosis in rapidly dividing cancer cells.[21]

Dihydrofolate Reductase (DHFR) Inhibition in antimicrobials

The enzyme dihydrofolate reductase (DHFR) is vital for the synthesis of tetrahydrofolate, a cofactor required for producing nucleotides and amino acids. The antibacterial agent Trimethoprim, a diaminopyrimidine, selectively inhibits bacterial DHFR over its human counterpart. This blockage starves the bacteria of essential precursors for DNA, RNA, and protein synthesis, resulting in a bacteriostatic effect.

Quantitative Analysis of Pyrimidine-Based Inhibitors

The potency of drug candidates is determined through rigorous quantitative analysis. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug required to inhibit a biological process by 50%.[1]

Table 1: Comparative Efficacy of EGFR Inhibitors

Osimertinib, a third-generation pyrimidine-based inhibitor, shows superior efficacy against EGFR mutations, including the T790M resistance mutation, compared to first-generation quinazoline-based inhibitors like Erlotinib.[20]

| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |

| Biochemical IC₅₀ (EGFR WT) | ~15 nM | ~2 nM |

| Biochemical IC₅₀ (EGFR L858R) | ~1 nM | ~2 nM |

| Biochemical IC₅₀ (EGFR T790M) | ~1 nM | ~200 nM |

| Cellular IC₅₀ (PC-9, EGFR del19) | ~10 nM | ~5 nM |

| Cellular IC₅₀ (H1975, L858R/T790M) | ~15 nM | >5000 nM |

| Data compiled from multiple sources.[20] IC₅₀ values are indicative and can vary based on assay conditions. |

Key Experimental Protocols

The discovery and validation of novel pyrimidine-based therapeutics involve standardized and reproducible experimental procedures.

Synthesis Protocol: The Biginelli Reaction

A classic one-pot, multi-component reaction for synthesizing dihydropyrimidones.

-

Reactants: An aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea.

-

Reagents and Conditions: A catalytic amount of acid (e.g., HCl) in a suitable solvent like ethanol.

-

Procedure:

-

Combine equimolar amounts of the aldehyde, β-ketoester, and urea/thiourea in ethanol.

-

Add a few drops of concentrated HCl to catalyze the reaction.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidone.

-

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit a specific protein kinase.

-

Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, test compound (pyrimidine derivative), kinase assay buffer, 384-well plates, and a detection system (e.g., luminescence- or fluorescence-based).

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the pyrimidine inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.[20]

-

Reaction Setup: To the wells of a 384-well plate, add the test compound, the kinase, and the substrate.[20] Include positive controls (a known potent inhibitor) and negative controls (DMSO vehicle only).

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.[20]

-

Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP (e.g., using Kinase-Glo®) or the amount of phosphorylated substrate. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Biological Assay Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

-

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria) is prepared to a specific cell density (e.g., McFarland standard).[1]

-

Compound Dilution: The pyrimidine compound is serially diluted (typically 2-fold) in a liquid growth medium (e.g., Mueller-Hinton broth) across the wells of a 96-well microtiter plate.[1]

-

Inoculation: Each well, including a positive control (no compound) and a negative control (no bacteria), is inoculated with the microbial suspension.[1]

-

Incubation: The plate is incubated under conditions suitable for the microorganism's growth (e.g., 37°C for 18-24 hours for most bacteria).[1]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[1]

-

The Drug Discovery and Development Workflow

The path from a promising scaffold to a clinical candidate is a systematic process of design, synthesis, and evaluation.

Caption: General workflow for pyrimidine-based drug discovery.

Conclusion

The pyrimidine scaffold continues to be an exceptionally valuable and versatile core structure in medicinal chemistry.[1][3] Its unique combination of biological relevance, favorable physicochemical properties, and synthetic accessibility ensures its enduring role in the discovery of novel therapeutic agents.[1][7] As our understanding of complex disease pathways deepens, the systematic application of rational design, robust synthetic methodologies, and detailed biological evaluation will continue to unlock the full therapeutic potential of this remarkable heterocyclic system, paving the way for the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. wjarr.com [wjarr.com]

- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchtrend.net [researchtrend.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrimidinyl Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidinyl benzaldehydes represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique molecular architecture, featuring a pyrimidine ring appended to a benzaldehyde moiety, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the discovery and history of pyrimidinyl benzaldehydes, detailing the evolution of their synthesis, key experimental protocols, and their burgeoning role in drug discovery, particularly as kinase inhibitors.

A Historical Perspective: From Classical Reactions to Modern Coupling

The story of pyrimidinyl benzaldehydes is intrinsically linked to the broader history of pyrimidine synthesis. While the direct synthesis of pyrimidinyl benzaldehydes is a more recent development, the foundational chemistry dates back to the late 19th century.

A pivotal moment in pyrimidine chemistry was the discovery of the Biginelli reaction in 1893 by the Italian chemist Pietro Biginelli. This one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) provides a straightforward route to dihydropyrimidinones, which can be further modified to create a variety of pyrimidine derivatives. This reaction laid the groundwork for the synthesis of a vast library of pyrimidine-containing compounds, some of which would later involve benzaldehyde derivatives.

The advent of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling , revolutionized the synthesis of biaryl compounds, including pyrimidinyl benzaldehydes. This palladium-catalyzed reaction allows for the direct and efficient coupling of a pyrimidine halide with a formylphenylboronic acid, offering a highly modular and versatile approach to these target molecules. The development of sophisticated ligands and reaction conditions has further expanded the scope and efficiency of this method, making it a cornerstone in the contemporary synthesis of pyrimidinyl benzaldehydes.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of pyrimidinyl benzaldehydes is primarily achieved through two robust and widely adopted methods: the Biginelli reaction and the Suzuki-Miyaura coupling.

The Biginelli Reaction and its Modifications

The Biginelli reaction offers a convergent approach to pyrimidine scaffolds that can be subsequently functionalized to yield pyrimidinyl benzaldehydes.

General Experimental Protocol for the Biginelli Reaction:

A mixture of a substituted benzaldehyde (1 mmol), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) is heated in a suitable solvent (e.g., ethanol) in the presence of a catalytic amount of acid (e.g., HCl). The reaction mixture is typically refluxed for several hours. Upon cooling, the dihydropyrimidinone product often precipitates and can be collected by filtration.

-

Example Protocol for Dihydropyrimidinone Synthesis: A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of hydrochloric acid in 10 mL of ethanol is refluxed for 4 hours. After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the corresponding dihydropyrimidinone. Yields can vary depending on the specific substrates and reaction conditions, with reported yields ranging from 31% to 62% for different routes of the Biginelli reaction[1].

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most direct and widely used method for the synthesis of pyrimidinyl benzaldehydes, offering high yields and functional group tolerance.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of a halopyrimidine (e.g., 5-bromopyrimidine, 1 equivalent), a formylphenylboronic acid (e.g., 4-formylphenylboronic acid, 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents) is heated in a suitable solvent system (e.g., dioxane/water or toluene/water). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100 °C) for several hours. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are then dried and concentrated, and the crude product is purified by chromatography.

-

Example Protocol for the Synthesis of 4-(Pyrimidin-5-yl)benzaldehyde: To a solution of 5-bromopyrimidine (1.0 g, 6.3 mmol) and 4-formylphenylboronic acid (1.13 g, 7.56 mmol) in a mixture of toluene (30 mL) and water (15 mL), is added potassium carbonate (2.6 g, 18.9 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.36 g, 0.315 mmol). The mixture is heated to 90 °C and stirred for 12 hours under a nitrogen atmosphere. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 4-(pyrimidin-5-yl)benzaldehyde. A similar procedure has been reported to yield the product in 75% yield[2].

Quantitative Data Summary

The biological activity of pyrimidinyl benzaldehyde derivatives is a subject of intense research. The following tables summarize key quantitative data, including reaction yields and biological activities (IC₅₀ values), to facilitate comparison.

| Compound | Synthetic Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Dihydropyrimidinone Derivative | Biginelli Reaction (Route A) | Benzaldehyde, Urea, Ethyl Acetoacetate | HCl, Ethanol, Reflux | 58 | [1] |

| Dihydropyrimidinone Derivative | Biginelli Reaction (Route B) | Benzaldehyde, Urea, Ethyl Acetoacetate | HCl, Ethanol, Reflux | 62 | [1] |

| 4-(Pyrimidin-5-yl)benzaldehyde Intermediate | Suzuki-Miyaura Coupling | 5-bromopyrimidine, 4-formylphenylboronic acid | Pd(PtBu₃)₂, K₂CO₃, DMF | 75 | [2] |

| 4,6-Diaryl-2,5-dichloropyrimidine | Suzuki-Miyaura Coupling | 2,4,5,6-tetrachloropyrimidine, Arylboronic acid | Pd(PPh₃)₂Cl₂, K₂CO₃, Dioxane/H₂O | 80-85 | [3] |

| 6-Aryl-2,4,5-trichloropyrimidine | Suzuki-Miyaura Coupling | 2,4,5,6-tetrachloropyrimidine, Arylboronic acid | Pd(PPh₃)₂Cl₂, K₂CO₃, Dioxane/H₂O | 87-97 | [3] |

| Compound/Derivative Class | Target | Cell Line/Assay | IC₅₀ (µM) | Reference |

| Pyrimidine-2-thione derivative (5a) | H-RAS-GTP (in-silico) | MCF-7 (breast cancer) | 2.617 ± 1.6 | [4] |

| Pyridopyrimidinone derivative (13) | JNK3 | Biochemical Assay | 0.015 | [5] |

| Pyridopyrimidinone derivative (13) | JNK1 | Biochemical Assay | 0.021 | [5] |

| 4-Amino-6-benzimidazole-pyrimidine | Lck | Biochemical Assay | Single-digit nM | [6] |

| 4-Amino-6-benzimidazole-pyrimidine | Lck | Cellular Assay | Single-digit nM | [6] |

| Pyrazolo[3,4-d]pyrimidine derivative (15) | EGFR Tyrosine Kinase | Enzymatic Assay | 0.135 | [7] |

| Pyrazolo[3,4-d]pyrimidine derivative (16) | EGFR Tyrosine Kinase | Enzymatic Assay | 0.034 | [7] |

| Pyrazolo[3,4-d]pyrimidinone derivative (4a) | CDK2 | Enzymatic Assay | 0.21 | [8] |

Signaling Pathways and Biological Relevance

Pyrimidinyl benzaldehydes and their derivatives have emerged as potent modulators of key signaling pathways implicated in various diseases, most notably in cancer and inflammatory disorders. Their ability to serve as scaffolds for kinase inhibitors has been a major focus of drug discovery efforts.

Inhibition of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is associated with numerous diseases, including cancer and neurodegenerative disorders. Several pyrimidine-based compounds have been developed as potent JNK inhibitors.

Caption: JNK signaling pathway and its inhibition by pyridopyrimidinone derivatives.

Inhibition of the Lck Signaling Pathway in T-Cell Activation

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, which governs the activation of T-cells and the adaptive immune response. Aberrant Lck activity is linked to autoimmune diseases and some cancers. Pyrimidine-based scaffolds have been successfully employed to develop potent and selective Lck inhibitors.

Caption: T-Cell Receptor signaling cascade initiated by Lck and its inhibition.

Conclusion and Future Directions

The journey of pyrimidinyl benzaldehydes from their conceptual roots in classical organic chemistry to their current status as privileged scaffolds in drug discovery is a testament to the continuous evolution of synthetic methodology and our deepening understanding of biological pathways. The Biginelli reaction and Suzuki-Miyaura coupling have provided chemists with powerful tools to access these versatile molecules, enabling the exploration of their vast chemical space. The demonstrated efficacy of pyrimidine-based compounds as inhibitors of critical kinases such as JNK and Lck underscores their therapeutic potential.

Future research in this area will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the application of pyrimidinyl benzaldehydes in the design of innovative materials. The rich history and promising future of pyrimidinyl benzaldehydes ensure that they will remain a vibrant and fruitful area of scientific inquiry for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Gateway Molecule: Exploring the Therapeutic Potential of 2-(pyrimidin-5-yl)benzaldehyde and Its Derivatives

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

2-(pyrimidin-5-yl)benzaldehyde stands as a versatile heterocyclic aldehyde, serving as a pivotal starting material in the landscape of medicinal chemistry. While direct therapeutic applications of the compound itself are not documented, its intrinsic chemical reactivity makes it a valuable precursor for the synthesis of a diverse array of more complex molecules with significant biological activities. This guide elucidates the potential therapeutic avenues that can be explored by utilizing this compound as a foundational scaffold, with a focus on neuroprotective and anticancer applications. We will delve into hypothetical, yet chemically sound, synthetic pathways and present detailed experimental protocols and quantitative biological data for analogous pyrimidine-containing compounds, thereby providing a roadmap for future drug discovery endeavors based on this promising chemical entity.

Introduction: A Versatile Building Block

This compound is an aromatic aldehyde distinguished by the presence of a pyrimidine ring. This structural feature imparts unique electronic properties and serves as a handle for a variety of chemical transformations, making it an attractive starting point for the synthesis of novel therapeutic agents.[1][2] The aldehyde functionality is readily amenable to condensation reactions, while the pyrimidine ring can be involved in various coupling reactions, allowing for the construction of diverse molecular architectures. Its utility as an intermediate in the synthesis of compounds targeting neurological disorders has been noted, highlighting its potential in the development of innovative pharmaceuticals.[1][2]

Synthetic Pathways: From Precursor to Potential Drug Candidate

The aldehyde group of this compound is a prime site for reactions that build molecular complexity. A prominent example of such a transformation is the Biginelli reaction, a one-pot cyclocondensation that produces dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities. The following workflow illustrates a hypothetical synthesis of a dihydropyrimidinone derivative starting from this compound.

This reaction pathway is a cornerstone in pyrimidine chemistry and serves as a blueprint for generating libraries of compounds for biological screening.

Therapeutic Applications and Relevant Analogs

While direct biological data for derivatives of this compound is scarce in publicly available literature, the broader class of pyrimidine-containing molecules has been extensively studied, revealing significant therapeutic potential in several key areas.

Neuroprotective Effects

Pyrimidine derivatives have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds often exhibit antioxidant properties and can interfere with pathological processes such as protein aggregation.

A notable example is a series of novel pyrimido[4,5-d]pyrimidines that have demonstrated potent neuroprotective and antioxidant activities.[3] Although not directly synthesized from this compound, their structures represent a class of molecules that could potentially be accessed from related precursors.

Quantitative Data for Neuroprotective Pyrimido[4,5-d]pyrimidine Analogs

| Compound | Neuroprotective Activity at 1 µM (% of H₂O₂ induced cell death reversal) | ORAC Value (Trolox Equivalents) |

| 4g | 68% | 0.24 |

| 4i | 118% | 0.34 |

| 4j | Not specified | 1.64 |

Data extracted from a study on SH-SY5Y cells.[3]

Experimental Protocol: Neuroprotection Assay

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with the test compounds at various concentrations (e.g., 0.1, 1, and 5 µM) for 1 hour.

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells (final concentration, e.g., 100 µM) to induce oxidative stress and cell death, and incubated for 24 hours.

-

Cell Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm), and the percentage of cell survival is calculated relative to untreated control cells.

The neuroprotective effect is attributed to the antioxidant capacity of these molecules, which can neutralize reactive oxygen species (ROS), a key contributor to neuronal damage in neurodegenerative diseases.

References

The Versatile Building Block: A Technical Guide to 2-(Pyrimidin-5-yl)benzaldehyde in the Synthesis of Novel Heterocycles

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Utilization of 2-(Pyrimidin-5-yl)benzaldehyde for the Synthesis of Novel Heterocyclic Compounds with Potential Therapeutic Applications.

The pursuit of novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and drug discovery. Among the myriad of building blocks available to synthetic chemists, this compound has emerged as a particularly versatile and valuable precursor for the construction of a diverse array of complex heterocyclic systems. This technical guide provides an in-depth overview of the synthesis, key reactions, and potential applications of this important intermediate, with a focus on its utility in generating compounds with promising biological activities.

Introduction to this compound

This compound is an aromatic aldehyde distinguished by the presence of a pyrimidine ring substituted at the 5-position of the benzaldehyde moiety. This unique structural arrangement imparts distinct chemical reactivity, making it an ideal candidate for a variety of cyclization and condensation reactions. The pyrimidine ring, a common motif in biologically active molecules, including nucleobases, offers multiple sites for hydrogen bonding and other non-covalent interactions, which can significantly influence the pharmacological properties of the resulting heterocyclic compounds.

Synthesis of Novel Heterocycles

This compound serves as a key starting material for the synthesis of a range of fused heterocyclic systems, most notably pyrimido[4,5-b]quinolines and pyrano[2,3-d]pyrimidines. These scaffolds are of significant interest due to their prevalence in compounds exhibiting a wide spectrum of biological activities, including anticancer and antimitotic effects.

Three-Component Reaction for the Synthesis of Pyrano[2,3-d]pyrimidines

One of the most efficient methods for the synthesis of pyrano[2,3-d]pyrimidine derivatives involves a one-pot, three-component reaction. This approach typically utilizes an aromatic aldehyde, an active methylene compound such as malononitrile, and a 1,3-dicarbonyl compound like barbituric acid or its derivatives. The reaction proceeds through a tandem Knoevenagel condensation and Michael addition sequence.

dot

Multi-Component Synthesis of Pyrimido[4,5-b]quinolines

Pyrimido[4,5-b]quinolines, another important class of heterocycles with demonstrated anticancer properties, can also be synthesized using multi-component strategies involving an appropriate aldehyde. These reactions often utilize 6-aminouracil derivatives and a suitable third component to construct the fused ring system. The resulting compounds have been shown to target various enzymes and receptors involved in cancer progression.[1][2]

Experimental Protocols

Note: The following protocols are adapted from established procedures for analogous aromatic aldehydes and are provided as a guide for the synthesis of novel heterocycles from this compound. Optimization may be required.

Protocol 1: Synthesis of 7-amino-5-(2-(pyrimidin-5-yl)phenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydro-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile (Adapted from a general procedure for pyrano[2,3-d]pyrimidine synthesis)

-

Materials: this compound (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), ethanol (10 mL), and a catalytic amount of a suitable base (e.g., piperidine or triethylamine).

-

Procedure:

-

To a solution of this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add barbituric acid (1 mmol) to the reaction mixture.

-

Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/ethanol mixture).

-

Quantitative Data Summary